Lipophilicity Differential vs. Unsubstituted N-Phenyloxamide: cLogP Comparison for Membrane Permeability Potential
The target compound exhibits a computed XLogP3 of 2.8, compared to approximately 0.9 for the unsubstituted N-phenyloxamide (CAS 10543-64-3), representing a ΔcLogP of +1.9 units [1][2]. This increase is attributable to the two ethylsulfanyl groups replacing the terminal amide NH2. The higher lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution, which is relevant for intracellular target engagement in cell-based PAI-1 inhibition assays where the oxalamide pharmacophore class has established activity [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | N-phenyloxamide (CAS 10543-64-3): XLogP3 ≈ 0.9 (PubChem computed) |
| Quantified Difference | ΔXLogP3 ≈ +1.9 (approximately 3.1-fold increase in logP units) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
A cLogP shift from 0.9 to 2.8 moves the compound from a low-permeability to a moderate-permeability range, which can determine whether an oxamide-based inhibitor reaches its intracellular target at effective concentrations.
- [1] PubChem CID 3771991. XLogP3-AA = 2.8. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] PubChem CID 76935. N'-phenyloxamide (CAS 10543-64-3). XLogP3 ~0.9. View Source
- [3] Jain MR et al. In vitro PAI-1 inhibitory activity of oxalamide derivatives. Eur J Med Chem. 2008;43(4):880-884. View Source
